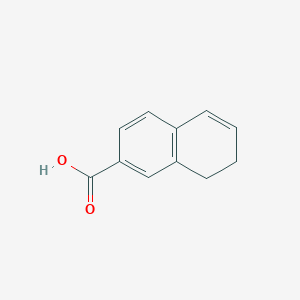

7,8-dihydronaphthalene-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,8-Dihydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H10O2 It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group at the second position and a dihydro modification at the 7th and 8th positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dihydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene-2-carboxylic acid. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure selective hydrogenation at the 7th and 8th positions without affecting the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to achieve high efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further enhance the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

DHNCA undergoes oxidation at both the aromatic ring and the carboxylic acid group:

a. Ring Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in alkaline medium or molecular oxygen (O₂) with catalytic systems .

-

Products : Naphthalene-2,3-dicarboxylic acid (from full oxidation) or quinone derivatives (e.g., 5,8-dioxo-5,8-dihydronaphthalene-2-carboxylic acid) .

-

Mechanism : Radical-mediated oxidation pathways generate reactive oxygen species (ROS), leading to hydroxylation or ketone formation.

b. Carboxylic Acid Oxidation

-

Reagents/Conditions : Strong oxidizers like chromium trioxide (CrO₃) in acidic media.

-

Products : Decarboxylation to 7,8-dihydronaphthalene derivatives or ketone formation .

Reduction Reactions

The dihydronaphthalene core facilitates selective hydrogenation:

Mechanistic studies indicate palladium-catalyzed hydrogenation proceeds via π-allyl intermediates, while borohydride reductions target carbonyl byproducts .

Cycloaddition and Diels-Alder Reactions

The conjugated diene system in DHNCA participates in intramolecular Diels-Alder (DDA) reactions:

Example :

textDHNCA derivative → MWI → ADHN lactone (16)

Solvent polarity critically influences product selectivity, with DMF favoring lactones over arylnaphthalenes .

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution:

a. Halogenation

-

Reagents : SOCl₂ or PCl₅ converts –COOH to acyl chloride, enabling subsequent amidation or esterification .

-

Example : Acyl chloride intermediate → Friedel-Crafts acylation → benzosuberone derivatives (80% yield) .

b. Carboxylation

Biological Activity and Mechanistic Implications

DHNCA derivatives exhibit bioactivity via ROS generation and enzyme modulation:

-

Anticancer Activity : IC₅₀ values of 0.93–3.73 µM against MCF-7 cells .

-

Tubulin Inhibition : Disruption of microtubule assembly (IC₅₀ < 5 µM) .

Table: Cytotoxic Activity of DHNCA Derivatives

| Derivative | Target Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Thiazole-DHNCA hybrid | MCF-7 | 0.93 | Tubulin polymerization |

| Chromene analog | HeLa | 2.45 | ROS induction |

Aplicaciones Científicas De Investigación

Scientific Research Applications of 7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid

7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid is a chemical compound with a molecular formula of C11H10O4 and a molecular weight of 206.19 g/mol. This compound and its derivatives are valuable in scientific research due to their potential biological activities and diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid can be synthesized through various methods, including the hydroxylation of naphthalene derivatives using bioconversion techniques with Escherichia coli. Industrial production methods may involve chemical synthesis routes using specific reagents and catalysts to functionalize the naphthalene core, with detailed reaction conditions often proprietary.

Chemical Reactions

This compound undergoes several chemical reactions due to its hydroxyl and carboxylic acid groups:

- Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

- Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the naphthalene ring.

- Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

Applications in Scientific Research

7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid has a wide range of applications in scientific research:

- Chemistry: It serves as a building block in organic synthesis for creating complex molecules.

- Biology: Derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Research is ongoing to explore potential therapeutic applications, particularly in drug development.

- Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 7,8-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Naphthalene-2-carboxylic acid: Lacks the dihydro modification and has different reactivity and applications.

1,2-Dihydronaphthalene-2-carboxylic acid: Similar structure but with hydrogenation at different positions, leading to distinct chemical properties.

Naphthalene-1-carboxylic acid: Another naphthalene derivative with the carboxylic acid group at a different position.

Uniqueness: 7,8-Dihydronaphthalene-2-carboxylic acid is unique due to its specific hydrogenation pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo selective reactions and serve as a versatile intermediate in organic synthesis sets it apart from other similar compounds.

Actividad Biológica

7,8-Dihydronaphthalene-2-carboxylic acid (DHNCA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of DHNCA and its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of DHNCA typically involves various chemical reactions that modify naphthalene derivatives. For instance, a recent study highlighted the use of thiazole derivatives in conjunction with DHNCA to enhance biological activity against cancer cell lines. The synthesized compounds were characterized using spectroscopic methods such as NMR and mass spectrometry, confirming their structures and purity .

Anticancer Activity

DHNCA and its derivatives have shown promising results in anticancer assays. A study reported that several compounds derived from DHNCA exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells, with IC50 values ranging from 0.93 to 3.73 µM, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of DHNCA Derivatives Against MCF-7 Cells

Additionally, DHNCA has been evaluated for its ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Compounds related to DHNCA demonstrated IC50 values less than 5 µM in inhibiting tubulin assembly, showcasing their potential as vascular disrupting agents (VDAs) .

Antimicrobial Activity

The antimicrobial properties of DHNCA have also been investigated. In vitro studies indicated that certain derivatives exhibited significant activity against various bacterial strains, suggesting their potential application in treating infections .

Table 2: Antimicrobial Activity of DHNCA Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 | |

| Compound B | Escherichia coli | 25 |

Anti-inflammatory Activity

Research into the anti-inflammatory effects of DHNCA has yielded positive results as well. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating their potential for treating inflammatory diseases .

Case Studies

One notable case study involved the evaluation of a series of dihydronaphthalene analogues for their anticancer activity against various human cancer cell lines including ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145). The results demonstrated that several compounds had IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin, highlighting the efficacy of DHNCA derivatives in cancer treatment .

Propiedades

IUPAC Name |

7,8-dihydronaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1,3,5-7H,2,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNYJZJSGMBUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.